N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
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Overview
Description
N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound with a molecular formula of C26H26ClN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate piperidine derivative . The reaction conditions often involve the use of solvents like ethanol and may require refluxing under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Mechanism of Action
The mechanism of action of N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interfere with the DNA replication process in microorganisms, making it effective against certain bacteria and parasites . Additionally, the piperidine component may enhance the compound’s ability to cross cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide: Known for its anticancer and antibacterial properties.
7-chloro-4-aminoquinoline derivatives: Exhibits antimalarial and antimicrobial activities.
Uniqueness
N-Allyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combination of quinoline and piperidine moieties, which confer a broad spectrum of biological activities
Properties
CAS No. |
86518-64-1 |
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Molecular Formula |
C26H26ClN3O4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
[2-oxo-2-(1-prop-2-enylpiperidin-4-yl)oxyethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C26H26ClN3O4/c1-2-13-30-14-10-19(11-15-30)34-25(31)17-33-26(32)21-5-3-4-6-22(21)29-23-9-12-28-24-16-18(27)7-8-20(23)24/h2-9,12,16,19H,1,10-11,13-15,17H2,(H,28,29) |
InChI Key |
NDUGXSQEVKPTFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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